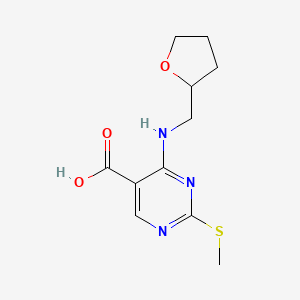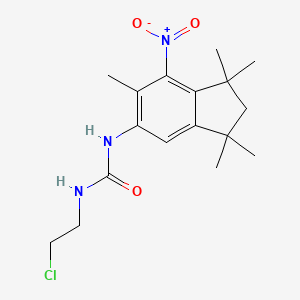
2-(2,4-Dichlorobenzoyl)-6-methoxypyridine
Übersicht
Beschreibung
2-(2,4-Dichlorobenzoyl)-6-methoxypyridine, often referred to as 2,4-DCBMP or 2,4-DCB, is an organic compound belonging to the pyridine family. It is an aromatic compound with a molecular weight of 202.09 g/mol. 2,4-DCBMP is a colorless to light yellow liquid, with a boiling point of 175-177 °C and a melting point of -5-6 °C. It is soluble in ethanol, methanol, and water, and has a moderate solubility in organic solvents. 2,4-DCBMP has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study demonstrated the synthesis of related pyridine derivatives, highlighting the potential methodologies that can be applied to 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine (Fan Kai-qi, 2009).
- Thermal Induced Rearrangements : Research on 2-methoxypyridine analogs revealed insights into thermal induced rearrangements, relevant to understanding the behavior of similar compounds under different conditions (T. Lister et al., 2003).
Applications in Material Science and Chemistry
- Corrosion Inhibition : A study focused on derivatives of 2-aminopyridine (related to 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine) for their effectiveness in inhibiting corrosion in steel, highlighting potential industrial applications (C. Verma et al., 2018).
- Lithiation Process : Research on lithiation of 2-methoxypyridine could provide insights into similar processes for 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine, important in organic synthesis (P. Gros et al., 2003).
Pharmacological Research
- Cytotoxic Activity : A study on 2-methoxypyridine-3-carbonitrile derivatives, which are structurally related, showed promising antiproliferative effects against various cancer cell lines (M. Al‐Refai et al., 2019).
- Spectroscopic Analysis : Detailed spectroscopic studies of 2-chloro-6-methoxypyridine provide a foundation for understanding the electronic and structural properties of similar compounds (V. Arjunan et al., 2011).
Advanced Chemical Research
- Alphavbeta3 Antagonist Development : Research on a compound structurally similar to 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine, for its potential in treating osteoporosis, highlights the potential pharmacological applications of such compounds (J. Hutchinson et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine are the Peroxisome proliferator-activated receptor gamma, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, which can influence a variety of biological processes.
Mode of Action
2-(2,4-Dichlorobenzoyl)-6-methoxypyridine interacts with its targets by binding to them, which can lead to changes in their activity. This interaction can result in the modulation of gene expression, leading to various downstream effects .
Biochemical Pathways
The action of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine affects several biochemical pathways. One key pathway is the aerobic biodegradation of polychlorinated biphenyl (PCB) congeners, where 2,4-Dichlorobenzoate, a similar compound, serves as a key intermediate . The downstream effects of this interaction can influence the degradation of environmental pollutants .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of it reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine’s action are primarily related to its influence on gene expression. By interacting with its target receptors, it can modulate the expression of various genes, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dichlorobenzoyl)-6-methoxypyridine. Factors such as temperature, pH, and the presence of other substances can affect its stability and how effectively it interacts with its targets .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWQAHUUATVULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219256 | |
| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-15-8 | |
| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)










